molecular formula C10H8N2O2 B1346656 1,3-Bis(isocyanatomethyl)benzene CAS No. 3634-83-1

1,3-Bis(isocyanatomethyl)benzene

Cat. No.: B1346656
CAS No.: 3634-83-1
M. Wt: 188.18 g/mol
InChI Key: RTTZISZSHSCFRH-UHFFFAOYSA-N
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Description

1,3-Bis(isocyanatomethyl)benzene, also known as m-xylylene diisocyanate, is an organic compound with the molecular formula C10H8N2O2. It is a colorless liquid that is primarily used in the production of polymers and coatings due to its high reactivity and ability to form strong bonds. This compound is known for its excellent yellowing resistance and weather resistance, making it valuable in various industrial applications .

Scientific Research Applications

1,3-Bis(isocyanatomethyl)benzene has a wide range of applications in scientific research and industry:

Safety and Hazards

1,3-Bis(isocyanatomethyl)benzene may cause allergy or asthma symptoms or breathing difficulties if inhaled . It can cause severe skin burns and eye damage . It is also a flammable liquid and vapor .

Mechanism of Action

Target of Action

1,3-Bis(isocyanatomethyl)benzene is an isocyanate with high-quality performance . It is primarily used in the manufacture of optical polymer composite materials, construction, automotive, and other industries . The compound’s primary targets are the materials it is used to manufacture, where it contributes to their resistance to yellowing and weather .

Mode of Action

The compound interacts with its targets through a synthesis process. The current production process is mainly prepared by the liquid phase reaction of m-xylylenediamine with highly toxic phosgene . The research target is to explore a safe, convenient, and environmentally friendly synthesis route for this compound .

Biochemical Pathways

It is known that in water and gastric fluid simulant, immediate and complete hydrolysis of the substance to 1,3-benzenedimethanamine occurs .

Pharmacokinetics

It is known that the compound undergoes immediate and complete hydrolysis in water and gastric fluid simulant to 1,3-benzenedimethanamine

Result of Action

The primary result of the action of this compound is the production of materials with high-quality performance, excellent yellowing resistance, and weather resistance . Genotoxicity in vivo is raised by this compound and its hydrolysis product 1,3-benzenedimethanamine .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the synthesis process of the compound is greatly restricted due to the particularity of phosgene . Therefore, exploring the non-phosgene green synthesis process for the preparation of this compound is one of the hotspots in the isocyanate research and development .

Biochemical Analysis

Biochemical Properties

1,3-Bis(isocyanatomethyl)benzene plays a significant role in biochemical reactions due to its highly reactive isocyanate groups. These groups can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable urea linkages. This reactivity can result in the modification of enzyme activity, protein structure, and function. Additionally, this compound can interact with thiol groups in cysteine residues, potentially affecting the redox state of proteins and influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with lysine and cysteine residues can alter the activity of key signaling proteins, leading to changes in downstream signaling events. This can affect processes such as cell proliferation, apoptosis, and differentiation. Moreover, this compound has been shown to induce oxidative stress in cells by modifying antioxidant enzymes, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate groups react with nucleophilic sites on proteins, forming stable covalent bonds. This can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification. For instance, the modification of active site residues in enzymes can result in the loss of enzymatic activity, while the modification of regulatory sites can alter enzyme function. Additionally, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins, thereby affecting the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be hygroscopic and moisture-sensitive, which can lead to hydrolysis and the formation of degradation products. These degradation products can have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell signaling, gene expression, and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical and cellular changes, while at higher doses, it can induce significant toxic effects. For example, high doses of this compound have been associated with severe skin and eye irritation, respiratory distress, and systemic toxicity. These adverse effects are likely due to the compound’s reactivity with biomolecules and the resulting disruption of cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by hydrolysis, leading to the formation of 1,3-benzenedimethanamine and other metabolites. These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interactions of this compound with metabolic enzymes can also influence the overall metabolic state of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its reactivity with proteins can lead to its accumulation in specific cellular compartments. The distribution of this compound within cells can affect its localization and activity, influencing the overall cellular response to the compound .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, the modification of mitochondrial proteins by this compound can impact mitochondrial function and energy metabolism. Similarly, its interaction with nuclear proteins can influence gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(isocyanatomethyl)benzene is typically synthesized through the reaction of m-xylylenediamine with phosgene. due to the toxicity of phosgene, alternative methods have been explored. One such method involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate. The optimal conditions for this reaction include a molar ratio of m-xylylenediamine to bis(trichloromethyl) carbonate of 1.2:1.0, a reaction temperature of 125°C, and a reaction time of 8 hours. Under these conditions, the yield of this compound can reach up to 83.35% .

Industrial Production Methods

In industrial settings, the production of this compound often involves the liquid-phase reaction of m-xylylenediamine with phosgene. This method, while effective, poses significant safety and environmental concerns due to the use of phosgene. As a result, there is ongoing research to develop safer and more environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(isocyanatomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: It can polymerize to form polyurethanes and other polymers.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from reactions with this compound include polyurethanes, ureas, and carbamates. These products are widely used in the production of foams, coatings, adhesives, and elastomers .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Phenylene diisocyanate
  • Hexamethylene diisocyanate
  • Isophorone diisocyanate
  • Methylenediphenyl diisocyanate

Uniqueness

Compared to similar compounds, 1,3-Bis(isocyanatomethyl)benzene offers unique advantages such as higher yellowing resistance and better weather resistance. These properties make it particularly suitable for applications requiring long-term durability and stability .

Properties

IUPAC Name

1,3-bis(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTZISZSHSCFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5038919
Record name 1,3-Bis(isocyanatomethyl)benzene
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3634-83-1
Record name m-Xylylene diisocyanate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(isocyanatomethyl)benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-bis(isocyanatomethyl)-
Source EPA Chemicals under the TSCA
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Record name 1,3-Bis(isocyanatomethyl)benzene
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Record name 1,3-bis(isocyanatomethyl)benzene
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Record name 1,3-BIS(ISOCYANATOMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1,3-Bis(isocyanatomethyl)benzene?

A1: this compound is not a pharmaceutical compound. It's a diisocyanate primarily used as a building block in polyurethane synthesis. It's known for its role in creating materials with excellent yellowing resistance and weather resistance, making it suitable for various applications like optical polymer composite materials, construction, and the automotive industry. []

Q2: Why is there a need for alternative synthesis methods for this compound?

A2: Traditional production methods for this compound rely on phosgene, a highly toxic substance. [] This poses significant safety and environmental concerns. Therefore, researchers are actively exploring greener and safer synthesis routes, such as using bis(trichloromethyl) carbonate as a phosgene substitute. []

Q3: What are the potential advantages of using this compound in polyurethane synthesis?

A4: Studies have shown that polyurethanes synthesized using this compound can exhibit high refractive indices and Abbe numbers, properties desirable for optical applications. [] These polyurethanes have demonstrated refractive indices comparable to inorganic flint glasses, which is remarkable for organic polymers. []

Q4: How does the structure of this compound influence the properties of the resulting polyurethanes?

A4: The presence of the rigid aromatic ring in this compound likely contributes to the higher glass transition temperatures (Tg) observed in polyurethanes synthesized with this diisocyanate. [] These higher Tg values, ranging from 105°C to 130°C, suggest enhanced thermal stability, making them suitable for applications requiring durability at elevated temperatures. []

Q5: Has the safety of this compound been assessed for food contact applications?

A5: Yes, the European Food Safety Authority (EFSA) has conducted a safety evaluation of this compound for potential use in food contact materials. [] The study focused on its use as a co-monomer in multilayer film coatings. []

Q6: What were the findings of the EFSA safety evaluation?

A6: The EFSA study found that this compound rapidly hydrolyzes into 1,3-benzenedimethanamine upon contact with water or gastric fluid simulants. [] Both the parent compound and its hydrolysis product were found to be non-genotoxic in in vitro and in vivo tests. []

Q7: Are there any restrictions on using this compound in food contact materials?

A7: EFSA concluded that using this compound in food contact materials is acceptable as long as the migration of its hydrolysis product, 1,3-benzenedimethanamine, does not exceed 0.05 mg/kg of food. [] This highlights the importance of controlling the potential migration of the compound's breakdown product to ensure consumer safety. []

Q8: Are there any studies on the dynamic rheological behaviors of polyurethanes containing this compound?

A8: Research has investigated thermoplastic polyurethane elastomers (TPU) using this compound as a hard segment extender. [] These studies revealed that increasing the hard segment content, including this compound, leads to higher storage modulus (G'), loss modulus (G"), and complex viscosity (η*) of the TPU blends. []

Q9: What are the implications of these rheological findings?

A9: The increased modulus and viscosity with higher this compound content suggest a more rigid and less flowable material. [] This information is crucial for understanding the processing behavior of these TPUs and tailoring their properties for specific applications. []

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